2-(5-Chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with chlorine and methyl groups at positions 5 and 6, respectively. The pyrimidine ring is further modified with a pyridin-2-yl group at position 2 and a sulfanyl (-S-) linkage to a 1-(4-fluorophenyl)ethanone moiety.
Properties
CAS No. |
685504-95-4 |
|---|---|
Molecular Formula |
C18H13ClFN3OS |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H13ClFN3OS/c1-11-16(19)18(23-17(22-11)14-4-2-3-9-21-14)25-10-15(24)12-5-7-13(20)8-6-12/h2-9H,10H2,1H3 |
InChI Key |
MIMUQUFNQFXHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=N2)SCC(=O)C3=CC=C(C=C3)F)Cl |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be compared based on core heterocycles, substituents, and reported bioactivity. Below is a detailed analysis:
Structural Analogues
Key Differences and Implications
Core Heterocycle :
- The pyrimidine core in the target compound offers a rigid, planar structure conducive to π-π stacking interactions, commonly exploited in kinase inhibitors. In contrast, triazole (as in ) and imidazopyridine (as in ) cores provide distinct electronic environments and hydrogen-bonding capabilities.
However, the phenylsulfonyl group in the triazole analog () may increase hydrophilicity and influence solubility. The chloro and methyl groups on the pyrimidine ring could sterically hinder interactions compared to the smaller substituents in the triazole derivatives.
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine’s sulfanyl position, akin to the triazole-thioether formation in . However, the imidazopyridine derivatives () utilize condensation reactions with secondary amines, highlighting divergent strategies for heterocyclic functionalization.
Bioactivity: While the imidazopyridine derivatives () exhibit potent antimicrobial activity against S. aureus, the target compound’s bioactivity remains uncharacterized in the provided evidence.
Research Findings and Limitations
- Its sulfonyl group may limit membrane permeability compared to the target compound’s sulfanyl linkage.
- Imidazopyridine Derivatives : Compounds like IP-6 () achieve MIC values of 2 µg/mL against S. aureus, suggesting that fluorinated aromatic systems paired with heterocycles are pharmacologically promising. The target compound’s pyrimidine-pyridine hybrid structure could offer enhanced selectivity or potency if tested.
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